molecular formula C9H4Cl2N2O3 B13545709 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13545709
M. Wt: 259.04 g/mol
InChI Key: PUJFCLDRTGUTEZ-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a dichlorophenyl group attached to an oxadiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted oxadiazole derivatives.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both the oxadiazole ring and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H4Cl2N2O3

Molecular Weight

259.04 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4Cl2N2O3/c10-5-3-1-2-4(6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

PUJFCLDRTGUTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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